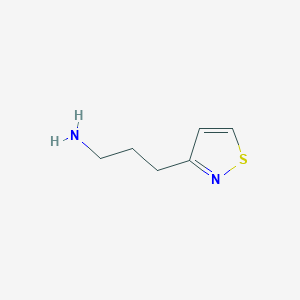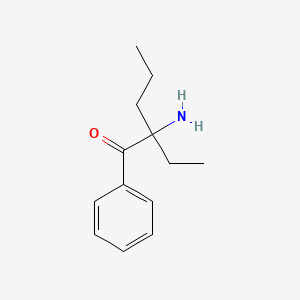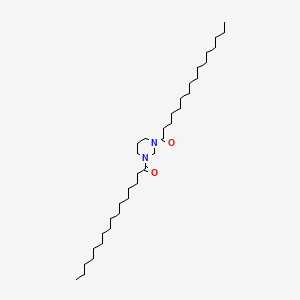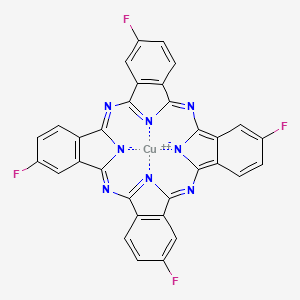
2,9,16,23-Tetrafluorophthalocyaninatecopper(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9,16,23-Tetrafluorophthalocyaninatecopper(II) is a coordination compound belonging to the phthalocyanine family. Phthalocyanines are known for their high thermal stability, nonlinear optical activity, catalytic properties, and semiconductor capabilities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9,16,23-Tetrafluorophthalocyaninatecopper(II) typically involves the cyclotetramerization of 3,6-difluorophthalonitrile in the presence of a copper salt, such as copper(II) chloride, under high-temperature conditions. The reaction is often carried out in a solvent like 1-chloronaphthalene or quinoline at temperatures ranging from 180°C to 220°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same cyclotetramerization reaction, with careful control of temperature and solvent conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,9,16,23-Tetrafluorophthalocyaninatecopper(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state copper complexes, while substitution reactions can produce derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,9,16,23-Tetrafluorophthalocyaninatecopper(II) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,9,16,23-Tetrafluorophthalocyaninatecopper(II) involves its ability to interact with molecular targets through coordination chemistry. The copper center can undergo redox reactions, facilitating electron transfer processes. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) 2,9,16,23-tetra-tert-butyl phthalocyanine: Similar in structure but with tert-butyl groups instead of fluorine atoms.
Copper(II) 2,9,16,23-tetra-phenyl phthalocyanine: Contains phenyl groups at the same positions.
Uniqueness
2,9,16,23-Tetrafluorophthalocyaninatecopper(II) is unique due to the presence of fluorine atoms, which enhance its chemical stability and electronic properties. This makes it particularly suitable for applications requiring high thermal stability and specific electronic characteristics .
Propiedades
Fórmula molecular |
C32H12CuF4N8 |
|---|---|
Peso molecular |
648.0 g/mol |
Nombre IUPAC |
copper;6,15,24,33-tetrafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32H12F4N8.Cu/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H;/q-2;+2 |
Clave InChI |
JLFXOXGLLTVBBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)F)C(=N7)N=C2[N-]3)F)C9=C4C=CC(=C9)F.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


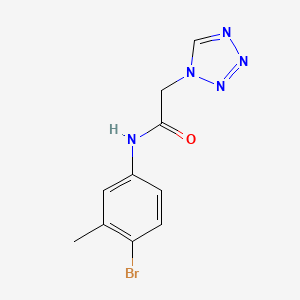
![2-Methylpyrido[3,4-b]pyrazine](/img/structure/B13106929.png)
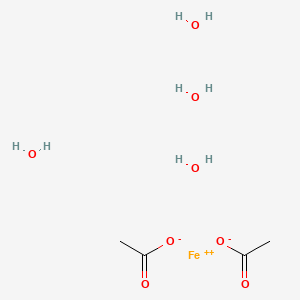
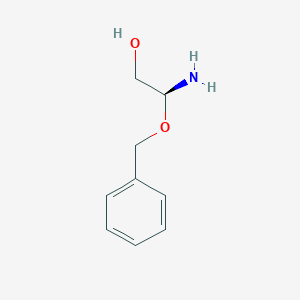
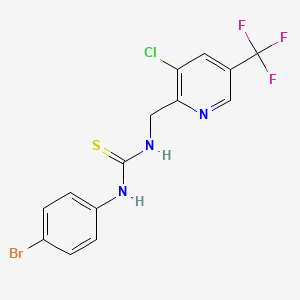
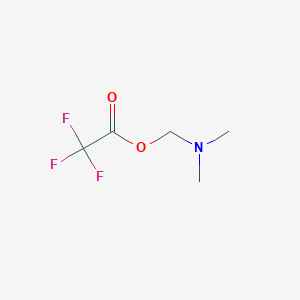
![1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B13106963.png)
![5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B13106969.png)
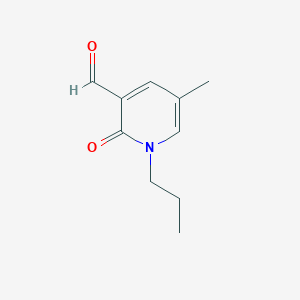
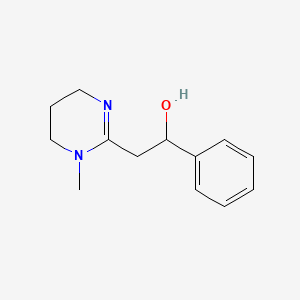
![8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13106997.png)
